molecular formula C14H21NO B8658837 N-(2-Methylphenethyl)pivalamide

N-(2-Methylphenethyl)pivalamide

Cat. No.: B8658837
M. Wt: 219.32 g/mol
InChI Key: ZWGQRACJNKULQK-UHFFFAOYSA-N
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Description

N-(2-Methylphenethyl)pivalamide is a synthetic organic compound of interest in chemical and pharmacological research. Its structure combines a pivalamide moiety , known for enhancing metabolic stability and membrane permeability in drug molecules , with a 2-methylphenethylamine backbone, a scaffold frequently encountered in bioactive compounds targeting the central nervous system . This molecular architecture suggests potential as a valuable intermediate or tool compound. Researchers may utilize it in exploring structure-activity relationships (SAR), particularly within the 2-phenethylamine chemical space, which includes ligands for various GPCRs such as adrenergic, dopaminergic, and serotonin receptors . The compound is offered as a solid with a documented purity of >95% (HPLC). It is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the product's Certificate of Analysis (COA) for batch-specific data including spectral confirmation.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2,2-dimethyl-N-[2-(2-methylphenyl)ethyl]propanamide

InChI

InChI=1S/C14H21NO/c1-11-7-5-6-8-12(11)9-10-15-13(16)14(2,3)4/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

ZWGQRACJNKULQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCNC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Aromatic Substitution Patterns
  • N-[2-(4-Methoxyphenyl)ethyl]pivalamide () :

    • Substituent: 4-Methoxy group on phenethyl.
    • Reactivity: Undergoes ring-selective lithiation with n-BuLi at -20–0°C, yielding para-substituted products (e.g., 92% yield for compound 7) .
    • Contrast: Unlike derivatives with electron-withdrawing groups, the methoxy group directs lithiation to the aromatic ring rather than the α-position of the ethyl chain.
  • N-(2,4-Dimethylbenzyl)pivalamide () :

    • Substituents: 2,4-Dimethyl on benzyl.
    • Synthesis: High yields (80–81%) via straightforward amidation. Melting points range from 88–207°C, reflecting crystallinity influenced by substituents .
  • N-(2-Chloro-6-hydroxyphenyl)pivalamide (): Substituents: 2-Chloro and 6-hydroxy.
Heterocyclic Derivatives
  • N-(6-Chloro-3-formylpyridin-2-yl)pivalamide () :

    • Structure: Pyridine ring with chloro and formyl groups.
    • Applications: Intermediate for coordination compounds or pharmaceuticals. Molecular weight: 240.69 g/mol .
  • Thiazole-Containing Pivalamides () :

    • Example: N-(5-acetyl-4-methylthiazol-2-yl)pivalamide.
    • Reactivity: Bromoacetyl derivatives serve as intermediates for cystic fibrosis correctors via click chemistry .

Physical and Chemical Properties

Melting Points and Solubility
Compound Substituents Melting Point (°C) Yield (%) Key Features
N-[2-(4-Methoxyphenyl)ethyl]pivalamide 4-OCH₃, phenethyl Not reported 58–92 Lithiation-directed ring substitution
N-(4-Methyl-3'-CF₃-biphenyl)pivalamide Biphenyl, 4-CH₃, 3'-CF₃ 77–83 High Planar structure enhances packing
N-(2,4-Dimethylbenzyl)pivalamide 2,4-(CH₃)₂, benzyl 95–97 80 High lipophilicity
N-(3-(dimethylamino)methyl-4-OH-phenyl)pivalamide 3-(CH₃)₂NCH₂, 4-OH Not reported 13 Polar groups increase solubility
Reactivity Trends
  • Electron-Donating Groups (e.g., -OCH₃) : Promote ring-directed lithiation ().
  • Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Enhance electrophilic substitution and stability ().
  • Heterocycles (e.g., pyridine, thiazole) : Enable coordination chemistry and bioactivity ().

Preparation Methods

Reaction Components and Conditions

ComponentSpecification
Amine 2-(2-Methylphenyl)ethanamine (3)
Acylating Agent Pivaloyl chloride (C₅H₉COCl)
Base Triethylamine (Et₃N)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0°C
Reaction Time 1 hour
Yield 93% (after crystallization)

Detailed Procedure

  • Preparation of the Reaction Mixture :

    • A solution of 2-(2-methylphenyl)ethanamine (6.50 g, 48.1 mmol) and triethylamine (12.0 mL) in CH₂Cl₂ (50 mL) is cooled to 0°C.

    • Pivaloyl chloride (6.42 g, 53.3 mmol) is added dropwise over 30 minutes.

  • Reaction Progression :

    • The mixture is stirred at room temperature for 1 hour, allowing the amine to react with the acyl chloride.

  • Workup and Purification :

    • The reaction mixture is poured into water (50 mL), and the organic layer is separated and washed with water (2 × 50 mL).

    • Solvent is removed under reduced pressure, and the crude product is crystallized from ethyl ether–hexane (1:1 by volume) to afford a white solid (9.81 g).

Reaction Optimization and Yield Analysis

The method demonstrates high efficiency due to the steric bulk of pivaloyl chloride, which minimizes side reactions. Key observations include:

  • Yield Consistency : Reproducibility is confirmed by consistent yields (~93%) across multiple runs.

  • Purity : The crystallization step ensures >95% purity, as evidenced by ¹H NMR and HRMS data.

ParameterValue/Description
Melting Point 85–88°C
¹H NMR Peaks at δ 7.21 (m, 2H), 7.12 (m, 2H), 2.25 (s, 3H), 1.43 (s, 6H) (DMSO-d₆)
HRMS Calcd for C₁₂H₂₁NO: 193.1576; Found: 193.1572

Comparison with Analogous Compounds

While alternative methods (e.g., using pivaloyl isothiocyanate) are reported for related thioamides, the direct acylation approach remains optimal for this compound. This method avoids complex intermediates and leverages readily available reagents.

Applications and Derivatives

The compound serves as a precursor for α-lithiation studies. For example, lithiation with n-BuLi in THF at 0°C generates a dilithium intermediate, enabling electrophilic substitutions with reagents like benzophenone to yield α-substituted derivatives .

Q & A

Q. Table 1: Comparison of Lithiation Agents and Outcomes

AgentTemperaturePreferred SiteExample ProductYieldReference
n-BuLi-20°CAromatic orthoN-[3-Hydroxy-2-(4-MeOPh)-Ph]58–92%
t-BuLi-78°CBenzylicα-Substituted derivatives70–85%

Q. Table 2: Analytical Techniques for Purity Validation

TechniqueParameter MeasuredKey ObservationsReference
HPLCRetention time, area %Purity >98% confirmed via peak integration
¹³C NMRCarbon chemical shiftsPivaloyl carbonyl at δ ~175 ppm

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